Sulfanilic acid

Catalog No.
S544129
CAS No.
121-57-3
M.F
C6H7NO3S
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sulfanilic acid

CAS Number

121-57-3

Product Name

Sulfanilic acid

IUPAC Name

4-aminobenzenesulfonic acid

Molecular Formula

C6H7NO3S

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C6H7NO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

HVBSAKJJOYLTQU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)O

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Insoluble in ethanol and ether
Soluble in fuming hydrochloric acid
Slowly sol in water: about 1% at 20 °C, about 1.45% at 30 °C, about 1.94% at 40 °C
In water, 10.68 g/L at 20 °C; 14.68 g/L at 30 °C
Solubility in water: poo

Synonyms

4-aminobenzenesulfonic acid, 4-aminobenzenethiol, 4-sulfanilic acid, 4-sulfanilic acid, sodium salt, 4-sulfanilic acid, zinc (2:1) salt, para-aminobenzenesulfonic acid

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)O

The exact mass of the compound Sulfanilic acid is 173.0147 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.06 minsoluble in ethanol and ethersoluble in fuming hydrochloric acidslowly sol in water: about 1% at 20 °c, about 1.45% at 30 °c, about 1.94% at 40 °cin water, 10.68 g/l at 20 °c; 14.68 g/l at 30 °csolubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7170. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Sulfanilic Acids - Supplementary Records. It belongs to the ontological category of aminobenzenesulfonic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

Sulfanilic acid (4-aminobenzenesulfonic acid, CAS 121-57-3) is a highly stable, zwitterionic aromatic amine widely procured as a foundational building block for azo dyes, optical brighteners, and sulfonamide pharmaceuticals [1]. Unlike basic liquid amines, it exists as a crystalline solid with a high melting point (~288°C) and zero vapor pressure at room temperature, making it a low-volatility alternative for industrial scale-up . Its para-substituted structure provides predictable regioselectivity during diazotization and coupling, while its sulfonic acid moiety imparts critical water solubility to downstream products, including conducting polymers and concrete admixtures [1].

Substituting sulfanilic acid with its isomers (e.g., metanilic acid) or non-sulfonated analogs (e.g., aniline) fundamentally alters both process chemistry and final product performance. In dye synthesis, replacing the para-sulfonate group with a meta-sulfonate group changes the coupling regiochemistry, resulting in distinct dye shades, photolytic stabilities, and thermal degradation profiles [1]. In polymer applications, failing to incorporate the sulfonate group yields unmodified polyaniline, which is highly insoluble in water and unsuitable for aqueous casting or flow battery electrolytes[2]. Furthermore, replacing this zwitterionic solid with liquid aniline reintroduces severe inhalation hazards and VOC management costs into the manufacturing workflow, negating the handling benefits of the solid precursor.

Aqueous Processability in Conducting Polymers

Unmodified polyaniline is limited in industrial applications due to its extreme insolubility in most solvents. By utilizing sulfanilic acid as a comonomer or dopant, manufacturers can produce sulfonated polyaniline (SPAN). Quantitative studies demonstrate that this sulfanilic acid-modified polymer achieves a solubility of 0.15 M in 1.2 M HCl, while maintaining a viable redox potential of 0.56 V vs. Ag/AgCl [1]. This allows for direct aqueous casting and integration into redox flow batteries.

Evidence DimensionAqueous solubility of resulting polymer
Target Compound Data0.15 M solubility in 1.2 M HCl (Sulfanilic acid-modified)
Comparator Or BaselineFunctionally insoluble (Unmodified aniline baseline)
Quantified DifferenceTransition from insoluble solid to 0.15 M aqueous solution
ConditionsAqueous acidic media (1.2 M HCl) for catholyte formulation

Allows manufacturers to formulate water-based conductive inks and flow battery electrolytes without relying on toxic organic solvents.

Regioselective Azo Coupling and Thermal Stability

The position of the sulfonate group strictly dictates the thermal and structural stability of the resulting azo dyes. Pyrolysis gas chromatography/mass spectrometry reveals that dyes synthesized from sulfanilic acid (para-substituted) exhibit maximum pyrolytic release of aniline at 500°C. In contrast, dyes derived from metanilic acid (meta-substituted) require temperatures up to 800°C to achieve maximum release [1]. This significant difference in thermal degradation profiles highlights the non-interchangeability of these isomers in applications requiring specific colorfastness or degradation kinetics.

Evidence DimensionTemperature of maximum pyrolytic aniline release
Target Compound Data500°C (Sulfanilic acid-derived dyes)
Comparator Or Baseline800°C (Metanilic acid-derived dyes)
Quantified Difference300°C shift in thermal degradation peak
ConditionsPyrolysis gas chromatography/mass spectrometry of sulfonated aromatic amines

Ensures predictable degradation profiles and batch-to-batch consistency in the manufacturing of standardized textile dyes and pigments.

Precursor Handling and VOC Elimination

Procurement of amine precursors often involves managing severe inhalation hazards. Sulfanilic acid exists as a stable zwitterion, resulting in a high melting point of approximately 288°C (with decomposition) and a vapor pressure of 0 Pa at 25°C . When compared to the baseline non-sulfonated precursor, aniline—which is a toxic liquid with a melting point of -6°C and significant room-temperature volatility—sulfanilic acid eliminates the need for specialized VOC capture systems during ambient storage and handling.

Evidence DimensionMelting point and vapor pressure at 25°C
Target Compound Data288°C (dec.) melting point; 0 Pa vapor pressure
Comparator Or Baseline-6°C melting point; highly volatile liquid (Aniline)
Quantified Difference>290°C increase in melting point and complete elimination of room-temperature VOCs
ConditionsStandard industrial storage and handling (25°C, 1 atm)

Significantly reduces specialized ventilation requirements and inhalation hazards during large-scale industrial procurement and storage.

Aqueous Solubility for Selective Precipitation

The solubility profile of an intermediate dictates the efficiency of its purification and downstream processing. Sulfanilic acid demonstrates an aqueous solubility of approximately 10 g/L (1 g/100 mL) at 20°C . In stark contrast, its isomer metanilic acid is highly insoluble under similar conditions, exhibiting an aqueous solubility of less than 1 g/L (<1 mg/mL) at 22°C [1]. This order-of-magnitude difference allows chemists to utilize distinct aqueous precipitation and crystallization workflows that cannot be replicated if the meta-isomer is substituted.

Evidence DimensionAqueous solubility at room temperature
Target Compound Data~10 g/L at 20°C
Comparator Or Baseline<1 g/L at 22°C (Metanilic acid)
Quantified Difference>10-fold higher room-temperature aqueous solubility
ConditionsAqueous solution at 20-22°C

Facilitates easier aqueous processing, diazotization, and subsequent selective precipitation of the product during large-scale synthesis.

Aqueous Redox Flow Battery Electrolytes

Directly leveraging the enhanced aqueous solubility demonstrated in Section 3, sulfanilic acid is utilized as a primary comonomer or dopant for synthesizing water-soluble sulfonated polyaniline (SPAN). This enables the formulation of high-capacity, heavy-metal-free catholytes for redox flow batteries without the use of toxic organic solvents [1].

Standardized Azo Dye Manufacturing

Relying on its strict regioselectivity and specific thermal degradation profile, sulfanilic acid is the mandatory diazonium precursor for producing benchmark para-substituted azo dyes, such as Acid Orange 7 and Methyl Orange. Substitution with metanilic acid will result in off-spec shades and altered colorfastness [2].

Microbiological Nitrate Reduction Assays (Griess Reagent)

Utilizing its stable zwitterionic nature and specific diazotization kinetics, sulfanilic acid is formulated as 'Reagent A' in classic Griess assays. It provides the exact standardized sensitivity required for clinical and environmental testing of nitrate-reducing bacteria, where regulatory compliance demands adherence to the original assay parameters .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

4-aminobenzene sulfonic acid appears as white powder with faint purple tinge. Grayish-white flat crystals. Becomes anhydrous at around 212 °F. Low toxicity (used medicinally).
Dry Powder
Greyish-white solid; [Hawley] White to grey solid; [ICSC] Light grey fine crystals and fragments; [MSDSonline]
WHITE POWDER OR WHITE-TO-GREY CRYSTALS.

Color/Form

Orthorhombic plates or monoclinic from water

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.01466426 g/mol

Monoisotopic Mass

173.01466426 g/mol

Heavy Atom Count

11

Density

1.485 at 77 °F (NTP, 1992) - Denser than water; will sink
1.485 at 25 °C/4 °C
1.49 g/cm³

LogP

-2.16 (LogP)
log Kow = -2.16
-0.9

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides and sulfur oxides/.
288 °C

Appearance

Solid powder

Melting Point

Decomposes without melting at 550 °F (NTP, 1992)
288 °C decomposes without melting

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

434Z8C2635

Related CAS

129674-17-5
22484-64-6 (zinc[2:1] salt)
515-74-2 (hydrochloride salt)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Mechanism of Action

Many idiosyncratic non-steroidal anti-inflammatory drugs (NSAIDs) cause GI, liver and bone marrow toxicity in some patients which results in GI bleeding/ulceration/fulminant hepatic failure/hepatitis or agranulocytosis/aplastic anemia. The toxic mechanisms proposed have been reviewed. Evidence is presented showing that idiosyncratic NSAID drugs form prooxidant radicals when metabolized by peroxidases known to be present in these tissues. Thus GSH, NADH and/or ascorbate were cooxidised by catalytic amounts of NSAIDs and hydrogen peroxide in the presence of peroxidase. During GSH and NADH cooxidation, oxygen uptake and activation occurred. Furthermore the formation of NSAID oxidation products was prevented during the cooxidation indicating that the cooxidation involved redox cycling of the first formed NSAID radical product. The order of prooxidant catalytic effectiveness of fenamate and arylacetic acid NSAIDs was mefenamic acid>tolfenamic acid>flufenamic acid, meclofenamic acid or diclofenac. Diphenylamine, a common moiety to all of these NSAIDs was a more active prooxidant for NADH and ascorbate cooxidation than these NSAIDs which suggests that oxidation of the NSAID diphenylamine moiety to a cation and/or nitroxide radical was responsible for the NSAID prooxidant activity. The order of catalytic effectiveness found for sulfonamide derivatives was sulfaphenazole>sulfisoxazole>dapsone>sulfanilic acid>procainamide>sulfamethoxazole>sulfadiazine>sulfadimethoxine whereas sulfanilamide, sulfapyridine or nimesulide had no prooxidant activity. Although indomethacin had little prooxidant activity, its major in vivo metabolite, N-deschlorobenzoyl indomethacin had significant prooxidant activity. Aminoantipyrine the major in vivo metabolite of aminopyrine or dipyrone was also more prooxidant than the parent drugs. It is hypothesized that the NSAID radicals and/or the resulting oxidative stress initiates the cytotoxic processes leading to idiosyncratic toxicity.

Vapor Pressure

0.0000002 [mmHg]

Pictograms

Irritant

Irritant

Impurities

Impurities: aniline, 2,4-disulfanilic acid, 2- and 3-aminobenzenesulfonic acid.

Other CAS

121-57-3
71949-32-1

Absorption Distribution and Excretion

4-Aminobenzene sulfonic acid can be absorbed from the gastrointestinal tract. Absorption through the lungs appears to be possible; absorption of an intratracheally-instilled solution of 4- aminobenzene sulfonic acid has been detected in the rat. Accumulation does not take place in mammals; excretion after oral administration mainly occurs within 24 hr. 4-Aminobenzene sulfonic acid is excreted either unchanged or as the N-acetyl metabolite, in the urine in rabbits, and in the urine and the feces in rats.
WHEN SULFANILIC ACID WAS ADMINISTERED ORALLY TO RATS, 53% OF THE ADMINISTERED DOSE WAS FOUND IN THE URINE.

Metabolism Metabolites

YIELDS P-ACETAMIDOBENZENESULFONIC ACID IN RABBIT: DANIEL, JW, TOXICOL APPL PHARMAC, 4, 572 (1962). /FROM TABLE/

Associated Chemicals

Benzenesulfonic acid, 2-amino;88-21-1
Benzenesulfonic acid, 3-amino;121-47-1

Wikipedia

Sulfanilic Acid
FP-β-CPPIT

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

By heating aniline with weak fuming sulfuric acid and pouring the reaction product into water. /Monohydrate/
Readily prepared from aniline and sulfuric acid.
REACTION OF ANILINE WITH SULFURIC ACID OR SULFUR TRIOXIDE; BAKING OF ANILINE SULFATE TO EFFECT INTRAMOLECULAR REARRANGEMENT
Equimolar amounts of aniline and sulfuric acid are reacted in a lead-lined reactor. The reaction mass is spread on trays and baked in an oven at 190 - 220 °C, the water of the reaction being removed continuously. The process is complete if a sample dissolves clearly in a dilute alkaline solution and has practically no smell of aniline. The crude product is dissolved as a sodium salt in water that has been rendered alkaline with sodium carbonate solution; traces of aniline are removed by blowing with steam. The solution is clarified by filtration and can then be processed further immediately. The baking operation can be carried out in vacuo, which facilitates the removal of the water of the reaction.

General Manufacturing Information

Pharmaceutical and Medicine Manufacturing
Paper Manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Benzenesulfonic acid, 4-amino-: ACTIVE
Benzenesulfonic acid, 4-amino-, diazotized, coupled with C.I. Natural Yellow 11: ACTIVE
APPLICATION OF 2000 PPM OF A FRUIT THINNING PREPARATION CONTAINING SULFANILIC ACID TO FULLY BLOOMED ORANGE TREES RESULTED IN AN INCREASE IN THINNING RATE FROM 37.6% OF THE CONTROL TO 60.8%.

Analytic Laboratory Methods

INTERMEDIATES IN FD&C YELLOW NUMBER 6. FD&C YELLOW NUMBER 6...IS MORE STRONGLY ADSORBED ON CELLULOSE FROM CONCENTRATED AMMONIUM SULFATE SOLN THAN ARE DYE INTERMEDIATES. SULFANILIC ACID & SCHAEFFER'S SALT ELUTE SEPARATION WITH 40% AMMONIUM SULFATE... EACH INTERMEDIATE IS DETERMINED BY UV SPECTROPHOTOMETRY.
ORGANIC IMPURITIES IN COSMETIC COAL-TAR DYES WERE DETERMINED BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.

Interactions

WHEN GIVEN ORALLY IN SUFFICIENT AMT (100-500 MG/KG IN RATS), THE CHELATOR /ETHYLENE DIAMINETETRAACETATE/ INCREASES THE RATES OF ABSORPTION OF HEPARIN.../&/ SULFANILIC ACID...ALL LIPID-INSOL SUBSTANCES WHICH ORDINARILY ARE POORLY ABSORBED FROM GI TRACT.
BILE SALTS, DISODIUM EDTA, TETRACYCLINE, OR SODIUM LAURYL SULFATE PRESENT IN THE GUT LUMEN OF THE RAT INCREASED THE TRANSFER OF SULFANILIC ACID FROM THE SMALL INTESTINE TO THE THORACIC DUCT LYMPH.
The effect of mitomycin C (MMC) pre-administration intravenously on the absorption of drugs from rat stomach has been examined by means of the in-situ loop technique. 48 hr after the MMC-treatment, the absorption of salicylic acid, aspirin and sulphanilic acid was not influenced but that of sulphanilamide was significantly increased compared with the control. At 96 hr, a differential effect of MMC on the absorption of each drug was seen: the absorption of weakly acidic drugs was significantly decreased while that of bases and strong sulphonic acid increased. The decreased absorption of salicylic acid and aspirin correlated with the reduced gastric mucosal blood flow. At 96 hr there were severe hemorrhagic lesions in the gastric mucosa. The increase in absorption of poorly absorbed drugs could be ascribed to the increased permeability of the blood-gastric epithelium barrier as was evidenced by leakage of Evans Blue.

Dates

Last modified: 08-15-2023
1: Al-Seeni MN, El Rabey HA, Al-Hamed AM, Zamazami MA. Nigella sativa oil protects against tartrazine toxicity in male rats. Toxicol Rep. 2017 Dec 28;5:146-155. doi: 10.1016/j.toxrep.2017.12.022. eCollection 2018. PubMed PMID: 29854586; PubMed Central PMCID: PMC5977377.
2: Wei MP, Chai H, Cao YL, Jia DZ. Sulfonated graphene oxide as an adsorbent for removal of Pb(2+) and methylene blue. J Colloid Interface Sci. 2018 Aug 15;524:297-305. doi: 10.1016/j.jcis.2018.03.094. Epub 2018 Mar 28. PubMed PMID: 29655149.
3: Kasprzak A, Bystrzejewski M, Poplawska M. Sulfonated carbon-encapsulated iron nanoparticles as an efficient magnetic nanocatalyst for highly selective synthesis of benzimidazoles. Dalton Trans. 2018 May 8;47(18):6314-6322. doi: 10.1039/c8dt00677f. PubMed PMID: 29645052.
4: Jankowska D, Heck T, Schubert M, Yerlikaya A, Weymuth C, Rentsch D, Schober I, Richter M. Enzymatic Synthesis of Lignin-Based Concrete Dispersing Agents. Chembiochem. 2018 Mar 15. doi: 10.1002/cbic.201800064. [Epub ahead of print] PubMed PMID: 29543396.
5: Langenstück S, Zhao C, Englert U. The ephemeral dihydrate of sulfanilic acid. Acta Crystallogr C Struct Chem. 2018 Jan 1;74(Pt 1):7-12. doi: 10.1107/S2053229617016886. Epub 2018 Jan 1. PubMed PMID: 29303491.
6: Hirsch DB, Baieli MF, Urtasun N, Lázaro-Martínez JM, Glisoni RJ, Miranda MV, Cascone O, Wolman FJ. Sulfanilic acid-modified chitosan mini-spheres and their application for lysozyme purification from egg white. Biotechnol Prog. 2018 Mar;34(2):387-396. doi: 10.1002/btpr.2588. Epub 2017 Dec 7. PubMed PMID: 29193855.
7: García FE, Plaza-Cazón J, Montesinos VN, Donati ER, Litter MI. Combined strategy for removal of Reactive Black 5 by biomass sorption on Macrocystis pyrifera and zerovalent iron nanoparticles. J Environ Manage. 2018 Feb 1;207:70-79. doi: 10.1016/j.jenvman.2017.11.002. Epub 2017 Dec 12. PubMed PMID: 29154010.
8: Mansouriieh N, Reza Sohrabi M, Pouramir Vajargah R, Roudbaraki H. Photocatalytic degradation of Direct yellow 86 diazo dye using sulfanilic acid-modified TiO(2) in aqueous suspensions. Water Sci Technol. 2017 Oct;76(7-8):1992-2002. doi: 10.2166/wst.2017.339. PubMed PMID: 29068330; PubMed Central PMCID: wst_2017_339.
9: Hegedüs B, Kós PB, Bende G, Bounedjoum N, Maróti G, Laczi K, Szuhaj M, Perei K, Rákhely G. Starvation- and xenobiotic-related transcriptomic responses of the sulfanilic acid-degrading bacterium, Novosphingobium resinovorum SA1. Appl Microbiol Biotechnol. 2018 Jan;102(1):305-318. doi: 10.1007/s00253-017-8553-5. Epub 2017 Oct 19. PubMed PMID: 29051988.
10: Karim-Nezhad G, Khorablou Z, Zamani M, Seyed Dorraji P, Alamgholiloo M. Voltammetric sensor for tartrazine determination in soft drinks using poly (p-aminobenzenesulfonic acid)/zinc oxide nanoparticles in carbon paste electrode. J Food Drug Anal. 2017 Apr;25(2):293-301. doi: 10.1016/j.jfda.2016.10.002. Epub 2016 Nov 8. PubMed PMID: 28911670.
11: Babamiri B, Hallaj R, Salimi A. Ultrasensitive electrochemiluminescence immunoassay for simultaneous determination of CA125 and CA15-3 tumor markers based on PAMAM-sulfanilic acid-Ru(bpy)(3)(2+) and PAMAM-CdTe@CdS nanocomposite. Biosens Bioelectron. 2018 Jan 15;99:353-360. doi: 10.1016/j.bios.2017.07.062. Epub 2017 Jul 28. PubMed PMID: 28800507.
12: Sun J, Jin J, Beger RD, Cerniglia CE, Chen H. Evaluation of metabolism of azo dyes and their effects on Staphylococcus aureus metabolome. J Ind Microbiol Biotechnol. 2017 Oct;44(10):1471-1481. doi: 10.1007/s10295-017-1970-8. Epub 2017 Aug 7. PubMed PMID: 28786013; PubMed Central PMCID: PMC5863239.
13: Moraski GC, Bristol R, Seeger N, Boshoff HI, Tsang PS, Miller MJ. Preparation and Evaluation of Potent Pentafluorosulfanyl-Substituted Anti-Tuberculosis Compounds. ChemMedChem. 2017 Jul 20;12(14):1108-1115. doi: 10.1002/cmdc.201700170. Epub 2017 Jun 27. PubMed PMID: 28654200; PubMed Central PMCID: PMC5603227.
14: Białk-Bielińska A, Caban M, Pieczyńska A, Stepnowski P, Stolte S. Mixture toxicity of six sulfonamides and their two transformation products to green algae Scenedesmus vacuolatus and duckweed Lemna minor. Chemosphere. 2017 Apr;173:542-550. doi: 10.1016/j.chemosphere.2017.01.035. Epub 2017 Jan 9. PubMed PMID: 28135683.
15: Loos HM, Doucet S, Védrines F, Sharapa C, Soussignan R, Durand K, Sagot P, Buettner A, Schaal B. Responses of Human Neonates to Highly Diluted Odorants from Sweat. J Chem Ecol. 2017 Jan;43(1):106-117. doi: 10.1007/s10886-016-0804-x. Epub 2017 Jan 6. PubMed PMID: 28062945.
16: Li Y, Andereggen L, Yuki K, Omura K, Yin Y, Gilbert HY, Erdogan B, Asdourian MS, Shrock C, de Lima S, Apfel UP, Zhuo Y, Hershfinkel M, Lippard SJ, Rosenberg PA, Benowitz L. Mobile zinc increases rapidly in the retina after optic nerve injury and regulates ganglion cell survival and optic nerve regeneration. Proc Natl Acad Sci U S A. 2017 Jan 10;114(2):E209-E218. doi: 10.1073/pnas.1616811114. Epub 2017 Jan 3. PubMed PMID: 28049831; PubMed Central PMCID: PMC5240690.
17: Al-Khayal K, Alafeefy A, Vaali-Mohammed MA, Mahmood A, Zubaidi A, Al-Obeed O, Khan Z, Abdulla M, Ahmad R. Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. BMC Cancer. 2017 Jan 3;17(1):4. doi: 10.1186/s12885-016-3005-7. PubMed PMID: 28049506; PubMed Central PMCID: PMC5210304.
18: Sun W, Zhang C, Chen J, Zhang B, Zhang H, Zhang Y, Chen L. Accelerating biodegradation of a monoazo dye Acid Orange 7 by using its endogenous electron donors. J Hazard Mater. 2017 Feb 15;324(Pt B):739-743. doi: 10.1016/j.jhazmat.2016.11.052. Epub 2016 Nov 19. PubMed PMID: 27887816.
19: Hegedűs B, Kós PB, Bálint B, Maróti G, Gan HM, Perei K, Rákhely G. Complete genome sequence of Novosphingobium resinovorum SA1, a versatile xenobiotic-degrading bacterium capable of utilizing sulfanilic acid. J Biotechnol. 2017 Jan 10;241:76-80. doi: 10.1016/j.jbiotec.2016.11.013. Epub 2016 Nov 13. PubMed PMID: 27851894.
20: Hou Y, Zhang R, Yu Z, Huang L, Liu Y, Zhou Z. Accelerated azo dye degradation and concurrent hydrogen production in the single-chamber photocatalytic microbial electrolysis cell. Bioresour Technol. 2017 Jan;224:63-68. doi: 10.1016/j.biortech.2016.10.069. Epub 2016 Oct 25. PubMed PMID: 27810247.

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